

Application Note: Quantification of Boceprevir in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Boceprevir

Cat. No.: B1684563

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Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **Boceprevir** in human plasma. **Boceprevir** is a protease inhibitor used in the treatment of Hepatitis C.[1] The described protocol utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using tandem mass spectrometry. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications. The procedure demonstrates excellent accuracy, precision, and recovery, meeting the validation criteria set by regulatory guidelines.[2]

Introduction

Boceprevir is a direct-acting antiviral agent against the hepatitis C virus (HCV).[1] Monitoring its concentration in plasma is crucial for optimizing therapeutic outcomes and minimizing potential toxicities. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for quantifying drugs in complex biological matrices like plasma.[3] This document provides a comprehensive protocol for the quantification of **Boceprevir** in human plasma, including detailed procedures for sample preparation, chromatographic and mass spectrometric conditions, and method validation data.

Experimental

Materials and Reagents

- **Boceprevir** reference standard
- **Boceprevir-d9** (BOC-d9) internal standard (IS)[4]
- HPLC-grade methanol, acetonitrile, and water
- Formic acid
- Human plasma (K2EDTA)

Instrumentation

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
- A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Solutions

- **Stock Solutions** (1 mg/mL): Prepare individual stock solutions of **Boceprevir** and **Boceprevir-d9** in methanol.
- **Working Standard Solutions**: Serially dilute the **Boceprevir** stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for calibration curve and quality control (QC) samples.
- **Internal Standard Working Solution**: Dilute the **Boceprevir-d9** stock solution in methanol to a final concentration of 1000 ng/mL.[4]

Sample Preparation

The sample preparation is based on a protein precipitation method.[2][4]

- Allow plasma samples to thaw at room temperature.
- To a 100 µL aliquot of plasma, add 50 µL of the internal standard working solution (**Boceprevir-d9**).

- Add 450 μ L of methanol to precipitate the plasma proteins.[4]
- Vortex the mixture thoroughly for 1 minute.
- Centrifuge the samples at 20,000 x g for 10 minutes at 4°C.[4]
- Transfer 300 μ L of the clear supernatant to an HPLC vial.
- Inject 10 μ L of the supernatant into the LC-MS/MS system.[4]

LC-MS/MS Conditions

Liquid Chromatography:

Parameter	Condition
Column	Reversed-phase C18 column (e.g., Hypercarb 3- μ m graphite, 2.1 mm ID by 100 mm)[4]
Mobile Phase A	0.1% Formic Acid in Water[4]
Mobile Phase B	0.1% Formic Acid in a 50:50 mixture of Water and Methanol[4]
Gradient	A stepwise gradient elution can be optimized for separation.[4]
Flow Rate	0.3 mL/min[4]
Column Temperature	80°C[4]
Injection Volume	10 μ L[4]

Mass Spectrometry:

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Monitored Transitions	Boceprevir:m/z 520.3 → 380.2 Boceprevir-d9:m/z 529.3 → 380.2
Dwell Time	100 ms
Collision Gas	Argon
Ion Source Temperature	500°C

Method Validation

The method was validated according to international guidelines for bioanalytical method validation.

Linearity

The calibration curve was linear over the concentration range of 23.43 ng/mL to 3000 ng/mL for **Boceprevir** in human plasma.^[2] The correlation coefficient (r^2) was greater than 0.998.^[2]

Table 1: Linearity of **Boceprevir** Quantification

Analyte	Calibration Range (ng/mL)	Correlation Coefficient (r^2)
Boceprevir	23.43 - 3000	> 0.998 ^[2]

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at low, medium, and high concentrations.

Table 2: Accuracy and Precision of **Boceprevir** Quantification

QC Level	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
Low	< 5.21[2]	< 7.57[2]	98.47 (mean)[2]
Medium	< 5.21[2]	< 7.57[2]	98.47 (mean)[2]
High	< 5.21[2]	< 7.57[2]	98.47 (mean)[2]

Recovery and Matrix Effect

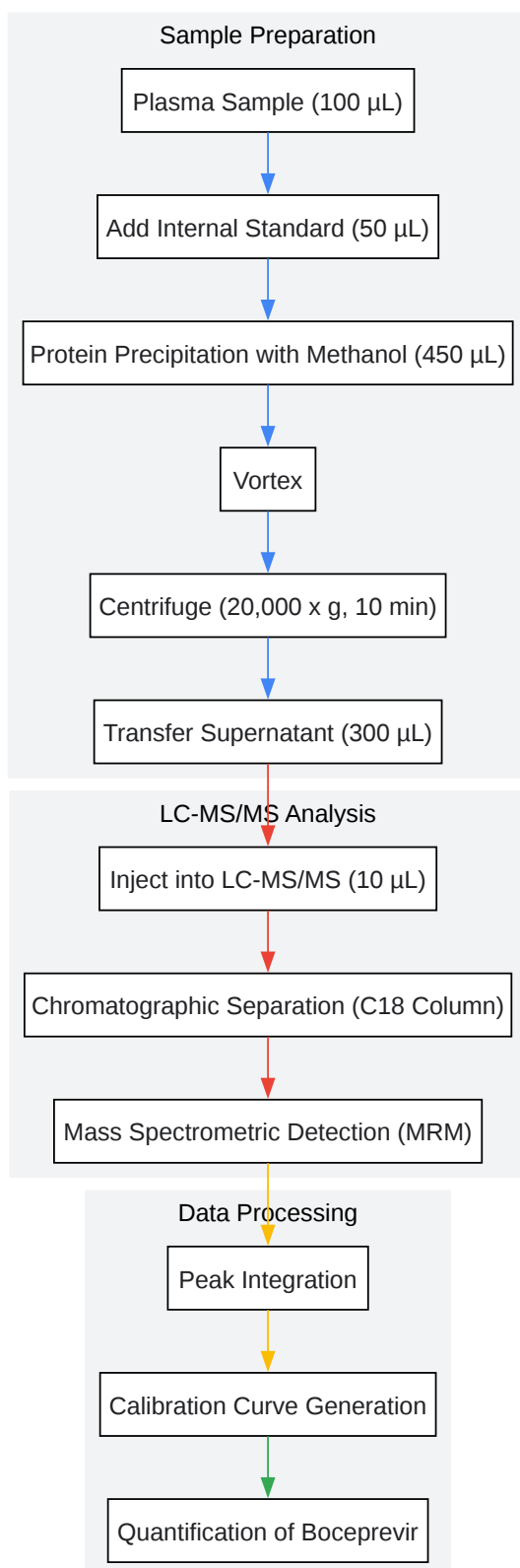
The extraction recovery of **Boceprevir** from human plasma was determined to be nearly 100%. [2] The matrix effect was evaluated and found to be negligible, indicating that endogenous plasma components did not interfere with the ionization of the analyte or the internal standard.

Table 3: Recovery and Matrix Effect

Analyte	Extraction Recovery (%)	Matrix Effect (%)
Boceprevir	~100[2]	Not significant

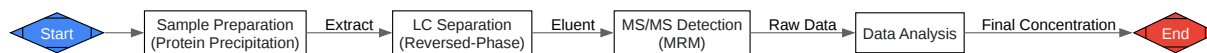
Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationships of the key steps in the LC-MS/MS quantification method.



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Caption: Experimental workflow for **Boceprevir** quantification.



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Caption: Logical steps in the LC-MS/MS quantification method.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and accurate means for the quantification of **Boceprevir** in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method suitable for high-throughput analysis in a clinical or research setting. The validation data confirms that the method meets the requirements for bioanalytical applications.

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